molecular formula C13H21FO4Si B14586022 Triethoxy[(4-fluorophenoxy)methyl]silane CAS No. 61463-97-6

Triethoxy[(4-fluorophenoxy)methyl]silane

Cat. No.: B14586022
CAS No.: 61463-97-6
M. Wt: 288.39 g/mol
InChI Key: ISODHUHFCAXSSE-UHFFFAOYSA-N
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Description

Triethoxy[(4-fluorophenoxy)methyl]silane is an organosilicon compound characterized by three ethoxy groups and a (4-fluorophenoxy)methyl substituent. Its structure combines the hydrolytic reactivity of ethoxy silanes with the hydrophobic and electron-withdrawing properties imparted by the fluorinated aromatic group.

Properties

CAS No.

61463-97-6

Molecular Formula

C13H21FO4Si

Molecular Weight

288.39 g/mol

IUPAC Name

triethoxy-[(4-fluorophenoxy)methyl]silane

InChI

InChI=1S/C13H21FO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3

InChI Key

ISODHUHFCAXSSE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](COC1=CC=C(C=C1)F)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy[(4-fluorophenoxy)methyl]silane typically involves the reaction of a suitable silicon precursor with 4-fluorophenol and an alkylating agent. One common method is the hydrosilylation of 4-fluorophenol with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified through distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Triethoxy[(4-fluorophenoxy)methyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and ethanol.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-silicon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or amines in the presence of a base.

    Hydrolysis: Water or aqueous acids.

    Cross-Coupling Reactions: Palladium catalysts, often with ligands such as phosphines, under inert atmosphere.

Major Products Formed:

    Substitution Reactions: Products include substituted silanes with different functional groups.

    Hydrolysis: Silanols and ethanol.

    Cross-Coupling Reactions: Organosilicon compounds with new carbon-silicon bonds.

Scientific Research Applications

Triethoxy[(4-fluorophenoxy)methyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in cross-coupling reactions to form carbon-silicon bonds.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Triethoxy[(4-fluorophenoxy)methyl]silane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications, such as the formation of coatings and adhesives. The [(4-fluorophenoxy)methyl] group provides additional functionality, allowing for further chemical modifications and interactions with other molecules.

Comparison with Similar Compounds

Alkyl-Substituted Triethoxysilanes

Examples : Triethoxy(octyl)silane (C8), Triethoxy(ethyl)silane (C2)

  • Substituent Effects: Alkyl chains (e.g., C8, C2) provide hydrophobicity through non-polar interactions. Longer chains (C16) improve water repellency but may reduce thermal stability compared to aromatic or fluorinated groups .
  • Applications : Used in hydrophobic coatings for construction materials (e.g., cement) and polymer composites. Methyl triethoxy silane significantly reduces porosity in cement, enhancing carbonation resistance .
  • Limitations : Lower chemical resistance compared to fluorinated silanes.

Aromatic-Substituted Triethoxysilanes

Examples : Triethoxy(phenyl)silane, Triethoxy(4-methoxyphenyl)silane

  • Substituent Effects: Methoxyphenyl: The methoxy group (–OCH₃) is electron-donating, improving compatibility with polar polymers and enhancing adhesion in adhesives/sealants . Fluorophenoxymethyl: The –F atom in Triethoxy[(4-fluorophenoxy)methyl]silane is electron-withdrawing, increasing oxidative stability and hydrophobicity. The ether linkage (phenoxy) adds flexibility compared to direct aryl bonding.
  • Applications : Methoxyphenyl silanes are used in electronic materials and coatings, while fluorinated variants excel in harsh environments (e.g., chemical-resistant films) .

Fluorinated Triethoxysilanes

Examples : Triethoxy[4-(trifluoromethyl)phenyl]silane (CF₃-substituted)

  • Substituent Effects: Trifluoromethyl (–CF₃): Strong electron-withdrawing effect, leading to very high hydrophobicity and thermal stability. However, the lack of an ether bridge may limit substrate compatibility compared to fluorophenoxymethyl groups . Fluorophenoxymethyl: Balances hydrophobicity (via –F) with moderate reactivity due to the –O– linkage, enabling applications in flexible coatings and functionalized nanomaterials.
  • Applications : Fluorinated silanes are pivotal in stain-resistant textiles, anti-corrosion coatings, and high-performance composites .

Functional Group-Modified Triethoxysilanes

Examples: (3-aminopropyl)triethoxy silane (APTES), γ-(mercaptopropyl)triethoxy silane

  • Substituent Effects: Amino (–NH₂): Facilitates covalent bonding with inorganic surfaces (e.g., metals, oxides), making APTES ideal for bio-sensors and composite interfaces. However, amino groups can reduce mechanical properties in rubber composites . Mercapto (–SH): Enhances rubber nanocomposite strength by forming sulfur bridges during vulcanization . Fluorophenoxymethyl: Offers inertness and environmental stability, prioritizing durability over chemical reactivity.

Comparative Data Table

Compound Name Substituent Type Key Applications Hydrophobicity Reactivity Thermal Stability Reference
This compound Fluorinated aromatic ether Coatings, hydrophobic films High Moderate High -
Triethoxy(octyl)silane Alkyl (C8) Water-repellent coatings High Low Moderate
(3-aminopropyl)triethoxy silane Aminoalkyl Composite coupling agents Moderate High Moderate
Triethoxy(4-methoxyphenyl)silane Aromatic (methoxy) Adhesives, electronic materials Moderate Moderate High
Triethoxy[4-(trifluoromethyl)phenyl]silane Fluorinated aromatic (CF₃) High-temperature coatings Very High Low Very High

Key Research Findings

  • Hydrophobicity: Fluorinated silanes like this compound exhibit lower surface energy than alkyl or methoxy analogs, making them superior for anti-fouling fabrics and self-cleaning surfaces .
  • Chemical Resistance: The –F group in fluorophenoxymethyl silanes enhances resistance to solvents and acids compared to phenyl or alkyl variants .
  • Composite Performance : Silanes with reactive groups (e.g., –SH, –NH₂) improve mechanical properties in rubber composites, while fluorinated silanes prioritize environmental durability .

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